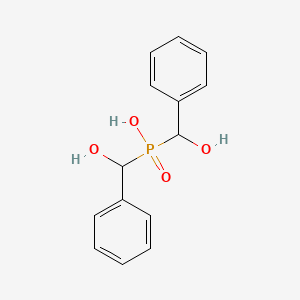![molecular formula C14H14FN3O4S B14166662 1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea CAS No. 377761-33-6](/img/structure/B14166662.png)
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea is a compound that features both fluorine and methoxy functional groups. These groups are known for their significant impact on the compound’s chemical properties and reactivity. The presence of these groups makes this compound a valuable building block in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea typically involves the reaction of 4-fluoroaniline with 4-methoxybenzenesulfonyl chloride, followed by the addition of urea. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-4′-methoxybenzophenone: This compound also contains fluorine and methoxy groups but differs in its overall structure and reactivity.
N-(4-Fluorophenyl)-4-methoxybenzylamine: Similar in containing fluorine and methoxy groups, but with different functional groups and applications.
Uniqueness
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea is unique due to the presence of both sulfonyl and urea groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical syntheses and applications.
Propriétés
Numéro CAS |
377761-33-6 |
|---|---|
Formule moléculaire |
C14H14FN3O4S |
Poids moléculaire |
339.34 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea |
InChI |
InChI=1S/C14H14FN3O4S/c1-22-12-6-8-13(9-7-12)23(20,21)18-17-14(19)16-11-4-2-10(15)3-5-11/h2-9,18H,1H3,(H2,16,17,19) |
Clé InChI |
MPFHXUAGTIQWOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=CC=C(C=C2)F |
Solubilité |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)

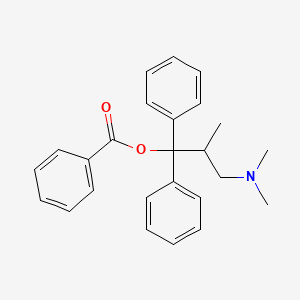

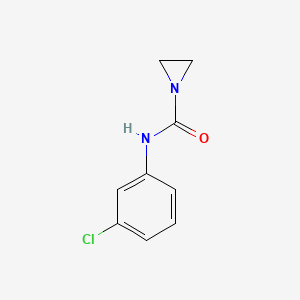
![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
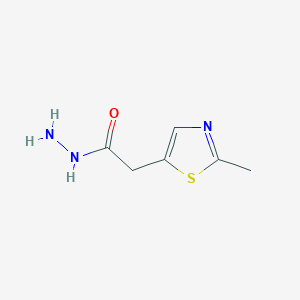
![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
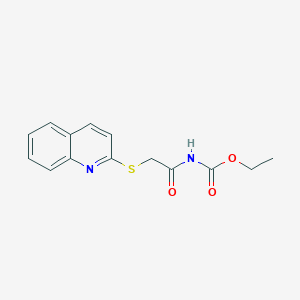
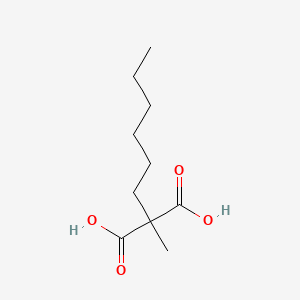
![2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride](/img/structure/B14166656.png)
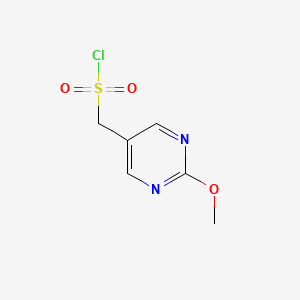
![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)
